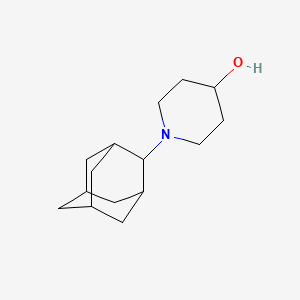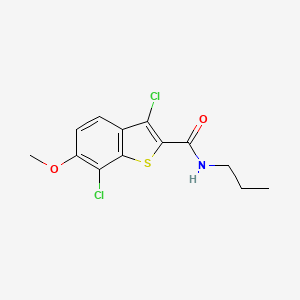
1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid' (BNHCA) is a chiral organic compound that has been extensively studied for its applications in various fields of science, including chemistry, biology, and material science. BNHCA is a versatile molecule that exhibits unique properties due to its chiral nature, making it an ideal candidate for use in a wide range of applications.
作用機序
The mechanism of action of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid is not well understood, but it is believed to involve the formation of a complex with a metal ion, which then catalyzes a reaction. The chiral nature of this compound allows for the formation of enantiomeric complexes, which can exhibit different catalytic properties.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit low toxicity and biocompatibility. It has been used as a building block in the synthesis of biocompatible materials and as a chiral ligand in the synthesis of bioactive compounds.
実験室実験の利点と制限
The advantages of using 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid in lab experiments include its chiral nature, which allows for the formation of enantiomeric complexes, and its versatility, which makes it an ideal candidate for use in a wide range of applications. The limitations of using this compound in lab experiments include its high cost and the difficulty of synthesizing it in large quantities.
将来の方向性
There are many potential future directions for the use of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid in scientific research. Some of these include:
1. Development of new synthetic methods for the preparation of this compound and its derivatives.
2. Exploration of the use of this compound in the synthesis of new bioactive compounds.
3. Investigation of the use of this compound as a chiral ligand in catalytic reactions.
4. Study of the potential applications of this compound in material science, including the development of new biocompatible materials.
5. Investigation of the potential use of this compound in drug delivery systems.
Conclusion
In conclusion, 'this compound' is a versatile and chiral organic compound that has many potential applications in scientific research. Its unique properties make it an ideal candidate for use in a wide range of fields, including chemistry, biology, and material science. Further research is needed to fully explore the potential of this compound and its derivatives.
合成法
The synthesis of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid can be achieved through a variety of methods, including oxidative coupling, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions. The most common method involves the oxidative coupling of naphthalene derivatives, which is a straightforward and efficient process.
科学的研究の応用
1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid has been extensively studied for its applications in various fields of science, including asymmetric synthesis, catalysis, and material science. Its chiral nature makes it an ideal candidate for use in enantioselective reactions, and it has been used as a chiral auxiliary in a variety of asymmetric transformations.
特性
IUPAC Name |
8-(4,5,8-tricarboxynaphthalen-1-yl)naphthalene-1,4,5-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14O12/c27-21(28)11-5-7-15(25(35)36)19-13(23(31)32)3-1-9(17(11)19)10-2-4-14(24(33)34)20-16(26(37)38)8-6-12(18(10)20)22(29)30/h1-8H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYKLVYKPCCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1C3=C4C(=CC=C(C4=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)
